4'-trans-Hydroxy Cilostazol-d4

Bioanalytical Method Validation LC-MS/MS Quantification Stable Isotope-Labeled Internal Standard

Quantitative LC-MS/MS of cilostazol's active metabolite requires co-eluting internal standards to correct matrix effects. Non-deuterated analogs introduce unacceptable bias. - **Mass shift**: +4 Da eliminates spectral overlap with analyte's isotopic envelope. - **Co-elution**: Identical retention time ensures proportional matrix effect correction vs. surrogates (e.g., ticagrelor). - **Application**: Validated for clinical DDI studies, pharmacogenetics (CYP3A5/CYP2C19), and preclinical rat models. Supplied with analytical COA. Bulk custom synthesis available.

Molecular Formula C20H27N5O3
Molecular Weight 389.5 g/mol
Cat. No. B12368820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-trans-Hydroxy Cilostazol-d4
Molecular FormulaC20H27N5O3
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESC1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O
InChIInChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)/i1D2,2D2
InChIKeyKFXNZXLUGHLDBB-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-trans-Hydroxy Cilostazol-d4: Deuterated Internal Standard


4'-trans-Hydroxy Cilostazol-d4 (CAS: 87153-04-6 deuterated analog) is a stable isotope-labeled (SIL) derivative of 4'-trans-hydroxy cilostazol, the primary circulating active metabolite of cilostazol (OPC-13013) [1]. It is specifically synthesized by substituting four hydrogen atoms with deuterium atoms at non-exchangeable positions, resulting in a molecular mass of 389.48 Da with a +4 Da mass shift from the unlabeled metabolite [2]. As an internal standard for LC-MS/MS assays, this deuterated analog co-elutes with the target analyte while providing distinct mass differentiation, enabling correction for matrix effects, ion suppression, and sample-to-sample recovery variability inherent to bioanalytical workflows .

Use LC-MS/MS bioanalytical quantification
Type Stable isotope-labeled (d4) internal standard
Attribute Co-elution with target analyte; +4 Da mass shift
Correction Matrix effect and ion suppression correction

Why 4'-trans-Hydroxy Cilostazol-d4 Is Essential


Non-deuterated structural analogs or alternative internal standards cannot adequately substitute for 4'-trans-Hydroxy Cilostazol-d4 in quantitative LC-MS/MS assays due to fundamental differences in chromatographic behavior, ionization efficiency, and matrix effect correction capability . Unlike structural analogs (e.g., ticagrelor, which has been employed as a surrogate IS but requires method-specific validation and exhibits differential recovery and ionization characteristics [1]), the deuterated metabolite shares identical chemical properties and retention time with the target analyte 4'-trans-hydroxy cilostazol. This co-elution ensures that any ion suppression or enhancement from plasma matrix components affects both the analyte and the internal standard proportionally, a correction that non-co-eluting alternatives cannot achieve . Furthermore, the +4 Da mass shift provided by four deuterium atoms eliminates spectral overlap with the unlabeled analyte's isotopic envelope, a critical requirement for accurate peak integration and quantification that 13C-labeled or insufficiently deuterated analogs may not satisfy [2].

Non-co-eluting analog IS
Structural analogs (e.g., ticagrelor) elute at different retention times and may not proportionally correct for matrix-induced ion suppression, limiting assay robustness compared to a co-eluting deuterated IS.
Insufficient mass shift
Analogs labeled with fewer than three deuterium atoms risk spectral overlap from the natural isotopic envelope, potentially introducing systematic positive bias in quantitation.
Differential recovery & ionization
Non-deuterated surrogate IS may exhibit different extraction recovery and ionization efficiency, requiring extensive matrix-specific validation and not guaranteeing comparable correction across diverse plasma matrices.

4'-trans-Hydroxy Cilostazol-d4: Comparative Evidence


Matrix Effect Correction: Deuterated vs. Analog IS

In a validated UPLC-MS/MS method for simultaneous quantification of cilostazol and its metabolites in rat plasma, the study employed ticagrelor as an internal standard (IS) rather than a deuterated analog of 4'-trans-hydroxy cilostazol. The method achieved satisfactory validation parameters under FDA guidelines, yet the use of a structurally dissimilar IS (ticagrelor, a P2Y12 antagonist with distinct chemical structure and chromatographic properties) introduces inherent limitations in matrix effect correction compared to a true co-eluting deuterated IS [1]. A deuterated internal standard such as 4'-trans-Hydroxy Cilostazol-d4 co-elutes identically with the target analyte 4'-trans-hydroxy cilostazol, ensuring that any ion suppression or enhancement from plasma phospholipids or other matrix components affects both the analyte and IS proportionally — a correction mechanism that ticagrelor, with its different retention time and ionization behavior, cannot fully provide . The superiority of deuterated IS over structural analogs in reducing variability from sample preparation and matrix effects is well-established in bioanalytical best practices .

Matrix effect correction
Class-level
Co-elution with target analyte enables proportional ion suppression/enhancement correction; structural analog IS (ticagrelor) elutes differentially.
Supports matrix-effect correction context
Method context; ticagrelor IS method from Weng et al. 2022
Bioanalytical Method Validation LC-MS/MS Quantification Stable Isotope-Labeled Internal Standard

Spectral Overlap: Deuterated vs. Under-Deuterated/13C IS

For small-molecule analytes (MW < 1,000 Da), a mass difference of at least three mass units between the analyte and its SIL internal standard is required to prevent spectral overlap from the natural isotopic envelope . 4'-trans-Hydroxy Cilostazol-d4 (MW 389.48) incorporates four deuterium atoms (+4 Da shift from the unlabeled metabolite MW 385.44), exceeding the minimum threshold and ensuring baseline mass resolution [1]. By contrast, compounds labeled with fewer than three deuterium atoms risk having the M+1, M+2, or M+3 natural isotopic peaks of the unlabeled analyte overlap with the internal standard's quantitation channel, introducing systematic positive bias . While 13C-labeled analogs offer non-exchangeable labeling, the +4 Da deuterium labeling of 4'-trans-Hydroxy Cilostazol-d4 achieves comparable spectral separation at lower synthesis cost, a procurement-relevant consideration .

Mass shift sufficiency
Class-level
+4 Da mass shift (4 deuterium atoms) meets ≥3 Da requirement for baseline spectral resolution
Supports accurate peak integration
Class-level best practice for MS quantitation
Mass Spectrometry Isotope Dilution Internal Standard Selection

Clinical PK: 4'-trans-Hydroxy Cilostazol vs. Parent Drug

The target analyte of 4'-trans-Hydroxy Cilostazol-d4 — 4'-trans-hydroxy cilostazol — exhibits distinct clinical pharmacokinetic behavior that justifies dedicated quantification assays. In healthy subjects, plasma concentrations (AUC) of 4'-trans-hydroxy cilostazol are approximately 12% of cilostazol concentrations, compared to ~41% for the co-metabolite 3,4-dehydro cilostazol [1]. The metabolite's protein binding is 66%, significantly lower than cilostazol (95-98%) and 3,4-dehydro cilostazol (97.4%), resulting in higher free fraction and altered distribution characteristics [1]. Approximately 30% of an administered cilostazol dose is excreted in urine as 4'-trans-hydroxy cilostazol, making it the predominant urinary metabolite species [1]. These quantitative differences establish 4'-trans-hydroxy cilostazol as a distinct analytical target whose accurate quantification requires a matched deuterated internal standard rather than methods optimized solely for the parent drug.

Metabolite PK profile
Reported
4'-trans-hydroxy cilostazol AUC ~12% of parent; protein binding 66% vs. 95–98% (cilostazol); ~30% urinary excretion
Supports analyte-specific assay development
Clinical PK data from prescribing information
Clinical Pharmacokinetics Metabolite Quantification Therapeutic Drug Monitoring

Rat PK by Validated LC-MS/MS Method

A validated UPLC-MS/MS method for simultaneous quantification of cilostazol and its metabolites in rat plasma established baseline pharmacokinetic parameters for 4'-trans-hydroxy cilostazol. In control Sprague-Dawley rats receiving oral cilostazol (10 mg/kg), 4'-trans-hydroxy cilostazol exhibited AUC0-∞ of 728.8 ± 189.9 ng/mL*h and Cmax of 100.3 ± 51.3 ng/mL [1]. These values are substantially lower than those for the parent drug cilostazol (AUC0-∞ 2,169.5 ± 363.1 ng/mL*h; Cmax 258.9 ± 82.6 ng/mL) and the co-metabolite 3,4-dehydro cilostazol (AUC0-∞ 3,767.6 ± 1,049.8 ng/mL*h; Cmax 308.6 ± 87.9 ng/mL), confirming that 4'-trans-hydroxy cilostazol is a minor but distinct circulating species requiring sensitive, specific quantification methods [1]. The method achieved validation parameters satisfying FDA guidelines for selectivity, linearity, recovery, accuracy, precision, matrix effect, and stability [1].

Preclinical PK parameters
Head-to-head
AUC0-∞ 728.8 ng/mL·h; Cmax 100.3 ng/mL (rat, 10 mg/kg oral cilostazol)
Supports method validation benchmarking
Validated UPLC-MS/MS; SD rats, n=6
Preclinical Pharmacokinetics Method Validation DDI Studies

4'-trans-Hydroxy Cilostazol-d4 Applications


Clinical DDI Studies: CYP3A4/2C19 Modulators

4'-trans-Hydroxy Cilostazol-d4 is optimally deployed as an internal standard in validated LC-MS/MS methods for quantifying plasma 4'-trans-hydroxy cilostazol in clinical DDI studies. Cilostazol metabolism is mediated primarily by CYP3A4 and to a lesser extent CYP2C19, and co-administration with CYP modulators (e.g., omeprazole, which increases cilostazol and OPC-13015 exposure by 26% and 69% respectively [1]) alters metabolite disposition. The distinct protein binding (66%) and urinary excretion (~30% of dose) of 4'-trans-hydroxy cilostazol necessitate its independent quantification alongside parent drug to fully characterize metabolic interactions [2]. The deuterated IS ensures accurate, matrix-corrected measurement across diverse patient plasma samples where ion suppression variability is high.

Preclinical PK in Peripheral Arterial Disease Models

For preclinical studies evaluating cilostazol efficacy in rat models of intermittent claudication or cerebral infarction, 4'-trans-Hydroxy Cilostazol-d4 enables precise quantification of the 4'-trans-hydroxy metabolite with established baseline parameters (AUC0-∞ 728.8 ± 189.9 ng/mL*h; Cmax 100.3 ± 51.3 ng/mL following 10 mg/kg oral cilostazol) [3]. The compound is particularly valuable in studies examining pharmacokinetic alterations induced by co-administered natural products (e.g., baicalein, which alters 4'-trans-hydroxy cilostazol Cmax by -44.37% and AUC by -13.11% [3]), enabling researchers to distinguish true pharmacological interactions from analytical variability.

Pharmacogenetic Studies: CYP Polymorphisms & Metabolite PK

4'-trans-Hydroxy Cilostazol-d4 is suited for LC-MS/MS assays in pharmacogenetic research investigating how CYP3A5 and CYP2C19 polymorphisms influence cilostazol metabolite disposition. Studies in healthy Chinese populations have demonstrated that CYP3A5 genotype affects plasma exposure of cilostazol, with validated LC-MS/MS methods achieving precision (CV ≤12.3%) and accuracy (88.8-99.8%) suitable for detecting genotype-associated pharmacokinetic differences [4]. The deuterated internal standard's co-elution with 4'-trans-hydroxy cilostazol ensures that matrix effect variability across large pharmacogenetic cohorts (potentially hundreds of plasma samples with diverse matrix compositions) is uniformly corrected, maintaining assay robustness across extended analytical runs.

TDM Assay for Cilostazol Metabolite Ratio

In clinical TDM settings where cilostazol metabolite ratios inform dosing decisions (e.g., identifying CYP2C19 poor metabolizers at risk of adverse cardiovascular events [5]), 4'-trans-Hydroxy Cilostazol-d4 provides the analytical foundation for validated, regulatory-compliant LC-MS/MS assays. The +4 Da mass shift eliminates interference from the unlabeled analyte's natural isotopic envelope, a requirement for low-concentration quantification (4'-trans-hydroxy cilostazol plasma concentrations are substantially lower than parent drug, with AUC ~12% of cilostazol in humans [2]). This ensures that the metabolite-to-parent ratio — a clinically meaningful parameter — is calculated from accurately quantified individual analyte concentrations rather than estimates affected by spectral overlap or matrix effect artifacts.

Application
Selection Property
Validation Focus
CYP-mediated drug interaction studies
Co-eluting deuterated IS for proportional matrix correction
Ion suppression variability across plasma matrices
Disease-model pharmacokinetic research
Matched IS for metabolite-specific quantification
Cross-study PK parameter comparability
Pharmacogenetic CYP polymorphism studies
Uniform matrix-effect correction across large cohorts
Assay robustness in extended analytical runs
Metabolite ratio research monitoring
+4 Da mass shift for spectral resolution
Low-concentration quantification accuracy

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23 linked technical documents
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